molecular formula C15H14N2O2S B8479679 2-Amino-6-(3,5-dimethylphenyl)sulfonylbenzonitrile

2-Amino-6-(3,5-dimethylphenyl)sulfonylbenzonitrile

Cat. No.: B8479679
M. Wt: 286.4 g/mol
InChI Key: SWGDXLAZBZDUBR-UHFFFAOYSA-N
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Description

2-AMINO-6-(3,5-DIMETHYLPHENYL)SULFONYLBENZONITRILE is an organic compound with the molecular formula C15H14N2O2S. It belongs to the class of benzenesulfonyl compounds, which are aromatic compounds containing a benzenesulfonyl group.

Preparation Methods

The synthesis of 2-AMINO-6-(3,5-DIMETHYLPHENYL)SULFONYLBENZONITRILE involves several steps. One common synthetic route includes the reaction of 3,5-dimethylbenzenesulfonyl chloride with 2-aminobenzonitrile under specific reaction conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

2-AMINO-6-(3,5-DIMETHYLPHENYL)SULFONYLBENZONITRILE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group or the sulfonyl group is replaced by other functional groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used .

Scientific Research Applications

2-AMINO-6-(3,5-DIMETHYLPHENYL)SULFONYLBENZONITRILE has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-AMINO-6-(3,5-DIMETHYLPHENYL)SULFONYLBENZONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, depending on the target and the pathway involved .

Comparison with Similar Compounds

2-AMINO-6-(3,5-DIMETHYLPHENYL)SULFONYLBENZONITRILE can be compared with other similar compounds, such as:

    2-AMINO-6-(3,5-DIMETHYLBENZENESULFONYL)BENZONITRILE: Similar in structure but may have different reactivity and applications.

    2-AMINO-6-(3,5-DIMETHYLPHENYL)SULFONYL-4-NITROBENZONITRILE: Contains an additional nitro group, which can significantly alter its chemical properties and applications.

Properties

Molecular Formula

C15H14N2O2S

Molecular Weight

286.4 g/mol

IUPAC Name

2-amino-6-(3,5-dimethylphenyl)sulfonylbenzonitrile

InChI

InChI=1S/C15H14N2O2S/c1-10-6-11(2)8-12(7-10)20(18,19)15-5-3-4-14(17)13(15)9-16/h3-8H,17H2,1-2H3

InChI Key

SWGDXLAZBZDUBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)C2=CC=CC(=C2C#N)N)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-[(3,5-Dimethylphenyl)sulfonyl]-6-fluorobenzonitrile (Example 20) (0.5 g 1.7 mmol) was dissolved in 80 ml of methanol and chilled to -78° C. Condensed ammonia (20 ml, 15.4 g, 905 mmol) was added and the mixture was heated to150° C. in a sealed Parr bomb for 24 h. Chromatography on silica gel (flash; Hex/EtOAc 1:1) provided 0.28 g (56%) of 2-amino-6-[(3,5-dimethylphenyl)sulfonyl]benzonitrile: mp 208°-209° C.;; NMR (Me2SO-d6, 200 MHz) δ 2.36 (s, 6H), 6.59 (br s, 2H), 7.10 (apparent d, 1H), 7.3-7.4 (m, 2H) 7.54 (apparent d, 1H), 7.58 (m, 2H); mass spec (CI) M+ +1=287. Anal. Calc. for C15H14N2O2S: C, 62.92; H, 4.93; N: 9.78; S, 11.20. Found: C, 63.02; H, 4.98; N, 9.72; S, 11.12.
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Synthesis routes and methods II

Procedure details

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